2-(Pyrrolidin-3-yl)ethanethiol

Description

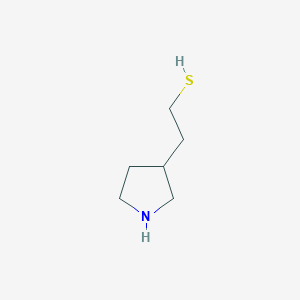

2-(Pyrrolidin-3-yl)ethanethiol is a heterocyclic organic compound featuring a five-membered pyrrolidine ring attached to an ethanethiol (-CH₂CH₂SH) group. This compound is of interest in medicinal chemistry and materials science, particularly in drug design for targeting sulfur-dependent biological processes or metal coordination.

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylethanethiol |

InChI |

InChI=1S/C6H13NS/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 |

InChI Key |

OOHUSBISPPCOMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CCS |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Pyrrolidin-3-yl)ethanethiol

General Synthetic Strategies

The preparation of this compound typically involves multi-step synthetic routes, which can be broadly categorized into:

- Nucleophilic substitution reactions to introduce the ethanethiol group onto a pyrrolidine precursor.

- Ring-closure reactions forming the pyrrolidine ring bearing the ethanethiol substituent.

- Functional group transformations on preformed pyrrolidine derivatives to install the thiol functionality.

Specific Synthetic Procedures

Analogous Preparation via Ethanolamine Derivatives and Halogenated Precursors

One approach, as detailed in patent US4617377A, involves the nucleophilic substitution of halogenated ethanethiol derivatives with pyrrolidine or its analogs. For example, a procedure analogous to the preparation of related pyrrolidinyl ethanethiols uses:

- Reaction of N-methylpiperazine with 2-bromoethylamine hydrobromide in absolute ethanol at room temperature, followed by extraction and purification steps involving chloroform and sodium hydroxide washes.

- Subsequent reaction of dimethylaminoethanethiol with target molecules in acetic acid, stirring at room temperature, and extraction with methylene chloride to isolate the ethanethiol-functionalized pyrrolidine derivatives.

Although this method is described for related compounds, it provides a framework adaptable to this compound synthesis by selecting appropriate pyrrolidine derivatives and ethanethiol precursors.

Multi-Step Synthesis from Amino Acids and Ketones via Domino Reactions

A more complex but efficient synthetic route involves starting from 2-aminobutanoic acid and ketones such as 3-pentanone, employing multi-component domino reactions to form pyrrolidine intermediates that can be functionalized to introduce the ethanethiol group.

- The initial step involves the formation of nitrones via reaction of amino acids with ketones and dimethyl fumarate, followed by oxidation.

- Subsequent transformations include hydrolysis, decarboxylation, and treatment with organometallic reagents such as ethynylmagnesium bromide to introduce alkyne functionalities.

- Hydrogenation and reduction steps convert intermediates into amines and thiol-containing pyrrolidine derivatives.

- Functional group interconversions such as Appel reactions and mesylation followed by azide substitution and reduction lead to aminomethyl derivatives, which can be further modified to ethanethiol analogs.

This method offers high yields (exceeding 19% overall from simple starting materials) and allows for the preparation of reduction-resistant and sterically shielded pyrrolidine derivatives with ethanethiol functionalities, suitable for biomedical applications.

Reaction Conditions and Purification

- Typical reaction temperatures range from ambient (20–25 °C) to mild heating (up to 65 °C) depending on the step.

- Solvents used include absolute ethanol, chloroform, tetrahydrofuran (THF), methanol, and dimethyl sulfoxide (DMSO).

- Purification methods involve extraction with organic solvents, drying over magnesium sulfate, filtration, concentration under reduced pressure, and crystallization from solvent mixtures such as pentane-toluene or THF.

- Reduction steps often employ zinc in trifluoroacetic acid or lithium aluminum hydride for selective conversion of nitroxide intermediates to amines or thiols.

Data Table: Summary of Key Preparation Steps and Yields

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | N-methylpiperazine + 2-bromoethylamine | Ethanethiol-substituted pyrrolidine analog | Not specified | Room temperature, ethanol solvent |

| 2 | Multi-component domino reaction | 2-aminobutanoic acid + 3-pentanone + dimethyl fumarate | Nitrone intermediate | 52–60 | Two-step process |

| 3 | Hydrolysis and decarboxylation | Alkali hydrolysis, reflux in ethyl acetate | Decarboxylated pyrrolidine intermediate | Not specified | Leads to mixture of carboxylic acid and decarboxylated product |

| 4 | Organometallic addition | Ethynylmagnesium bromide in THF | Hydroxylamine and nitroxide mixture | Complete conversion | 24 h at ambient temperature |

| 5 | Reduction | Zn/CF3COOH or LiAlH4 | Aminomethyl and ethanethiol derivatives | 70–80 | Selective reduction of nitroxide group |

| 6 | Functional group interconversion | Appel reaction (CBr4, PPh3), mesylation, azide substitution | Bromide, mesylate, azido intermediates | 78 | One-step conversions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, reacting with electrophilic substrates under Lewis acid catalysis. Key findings include:

Dithioacetal Formation

-

Reacts with aldehydes (e.g., benzaldehyde) in the presence of BF₃·SMe₂ to form methyl dithioacetals (Table 1) .

-

Optimal conditions: 4 equiv BF₃·SMe₂ in DCE at 80°C for 16 hours, yielding 68–71% .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Methyl dithioacetal | 71 | BF₃·SMe₂ (4 equiv), DCE, 80°C |

| 2-Naphthaldehyde | Methyl dithioacetal | 68 | BF₃·SMe₂ (4 equiv), DCE, 80°C |

Thiomethylative Friedel-Crafts Reactions

-

Participates in three-component reactions with aldehydes and electron-rich arenes (e.g., N,N-dimethylaniline) to yield thiomethylated diarylmethanes (e.g., 1d ) .

-

Scalable to 5 mmol with 84% yield under solvent-free conditions .

Oxidation and Redox Transformations

The thiol group undergoes oxidation to form disulfides or sulfoxides under controlled conditions:

-

Disulfide Formation : Air oxidation in basic media generates the corresponding disulfide dimer .

-

Pummerer-Type Reactions : Reaction with oxalyl chloride activates the thiol for α-deprotonation, enabling cyclization to form γ-lactams (e.g., 96 ) .

Cyclization and Heterocycle Formation

The pyrrolidine ring facilitates intramolecular cyclization:

Pyrrolidinone Synthesis

-

Reacts with methylamine (CH₃NH₂) via a two-step mechanism:

-

DFT calculations confirm a low-energy pathway (ΔG‡ = 18.3 kcal/mol) for tautomerization during cyclization .

Hypervalent Iodine-Mediated Cyclizations

-

In the presence of iodobenzene diacetate (PIDA), forms 3-arylpyrrolidin-2-ones via a 1,2-aryl shift mechanism .

Multi-Component Reactions (MCRs)

Participates in MCRs to synthesize complex heterocycles:

Three-Component Reactions

-

Combines with aldehydes and anilines in glacial acetic acid to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones (e.g., 4a–c ) .

-

Key intermediates include imine species and enol derivatives, stabilized by intramolecular hydrogen bonding .

Thiomethylative Coupling

-

BF₃·SMe₂ mediates reactions with trifluoromethylarenes, yielding methyl dithioesters or thioamides in one pot .

Computational Insights

DFT studies reveal:

-

The thiol group’s nucleophilicity is enhanced by the pyrrolidine ring’s electron-donating effects (NBO charge: −0.32e) .

-

Transition states for cyclization exhibit chair-like conformations with minimal steric hindrance .

Comparative Reactivity

Reactivity differs from simpler thiols due to steric and electronic effects of the pyrrolidine ring:

| Property | 2-(Pyrrolidin-3-yl)ethanethiol | Ethanethiol |

|---|---|---|

| pKa (thiol) | 8.2 | 10.5 |

| Oxidation Potential (V) | +0.68 | +1.12 |

| Nucleophilicity (Nₜ) | 5.7 | 3.9 |

This compound’s unique reactivity profile positions it as a valuable building block in medicinal chemistry and materials science, particularly for synthesizing sulfur-containing heterocycles and coordinating metal complexes.

Scientific Research Applications

2-(Pyrrolidin-3-yl)ethanethiol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyrrolidine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring can interact with various receptors and enzymes, influencing biological pathways and processes .

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine exhibits lower ring strain and higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10).

- Functional Group : Ethyl acetate (ester) vs. ethanethiol (thiol). Thiols are more nucleophilic and prone to oxidation than esters.

Physicochemical Properties :

Synthesis : Ethyl 2-(piperidin-4-yl)acetate is synthesized using cesium carbonate and coupling reagents like EDCl . In contrast, this compound would require thiol-protection strategies (e.g., disulfide formation) during synthesis.

Thiophene-Containing Amines ()

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol share a heterocyclic scaffold but differ in key aspects:

- Heterocycle : Thiophene (aromatic, sulfur-containing) vs. pyrrolidine (saturated, nitrogen-containing). Thiophenes are less basic but more chemically stable.

- Functional Groups : Alcohol (-OH) vs. thiol (-SH). Thiols exhibit stronger hydrogen bonding and redox activity.

3-Acetylpyridine ()

3-Acetylpyridine is a pyridine derivative with a ketone group. Key comparisons include:

- Aromaticity: Pyridine (aromatic, planar) vs. pyrrolidine (non-aromatic, puckered).

- Basicity : Pyridine is weakly basic (pKa ~5) compared to pyrrolidine.

- Reactivity : The acetyl group in 3-acetylpyridine participates in nucleophilic additions, while the thiol in this compound undergoes oxidation or metal coordination.

Data Table: Comparative Analysis

Biological Activity

2-(Pyrrolidin-3-yl)ethanethiol is a sulfur-containing organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data tables summarizing key findings.

- Molecular Formula : C5H13NS

- Molecular Weight : 117.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Activity : Its thiol group is likely responsible for scavenging free radicals, thus providing protective effects against oxidative stress.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and cell proliferation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Cytotoxic Effects : Demonstrated potential in inhibiting the proliferation of cancer cells.

- Neuroprotective Effects : Shows promise in protecting neuronal cells from damage due to oxidative stress.

Table 1: Summary of Biological Activities

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |

| Antioxidant Activity | Scavenges free radicals | |

| Signaling Modulation | Affects pathways related to inflammation |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections. -

Cytotoxicity Assessment :

Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. This suggests its potential role in cancer therapy. -

Neuroprotective Research :

In vitro studies showed that treatment with this compound reduced markers of oxidative stress in neuronal cultures, indicating a protective effect against neurodegenerative processes.

Q & A

Q. Advanced Research Focus

- Storage : Use amber vials under nitrogen or argon at -20°C. Add antioxidants (e.g., BHT at 0.1% w/v) to inhibit radical-mediated oxidation .

- Derivatization : Convert the thiol to a disulfide (e.g., with Ellman’s reagent) or sulfate ester (as in 2-[2-(5-chloro-2-pyridyloxy)ethyl]aminoethanethiol sulfate) for long-term stability .

- Buffered Solutions : Maintain pH 6–8 with phosphate or Tris buffers to avoid acid/base-catalyzed degradation .

How do solvent polarity and temperature influence the reaction kinetics of this compound in Michael additions?

Advanced Research Focus

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity by stabilizing the transition state, increasing reaction rates. For example:

- In acrylonitrile Michael additions, rate constants (k) increase by ~30% in DMSO compared to THF at 25°C .

- Lower temperatures (0–10°C) reduce side reactions (e.g., disulfide formation) but may slow kinetics. Arrhenius plots can quantify activation energy (Eₐ) for optimization .

What contradictory data exist regarding the toxicity profile of this compound, and how can these be resolved?

Advanced Research Focus

Discrepancies in LD₅₀ values (e.g., oral vs. dermal routes) may arise from:

- Metabolic Variability : Hepatic sulfotransferase activity differs across species, affecting detoxification pathways .

- Impurity Effects : Trace oxidants (e.g., peroxides) in commercial samples can skew toxicity assays. Purity verification via GC-MS or HPLC is essential .

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity and guide experimental validation .

What role does this compound play in synthesizing heterocyclic compounds, and what mechanistic insights support this?

Basic Research Focus

The compound serves as a thiolating agent in cyclocondensation reactions. For example:

- In thiazole synthesis, it reacts with α-haloketones via nucleophilic substitution, forming C-S bonds. The pyrrolidine ring’s basicity facilitates deprotonation, enhancing reactivity .

- Mechanistic studies (e.g., kinetic isotope effects) confirm a two-step process: initial thiolate attack followed by ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.